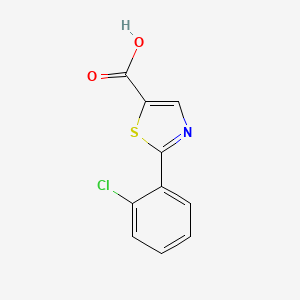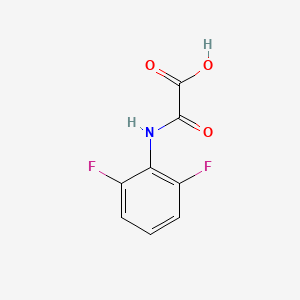
2-(((Pyridin-3-ylmethyl)amino)methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((Pyridin-3-ylmethyl)amino)methyl)phenol is an organic compound with the molecular formula C13H14N2O. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions. This compound is characterized by the presence of a pyridine ring and a phenol group, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((Pyridin-3-ylmethyl)amino)methyl)phenol typically involves the reaction of pyridine-3-carbaldehyde with 2-aminomethylphenol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The process often involves continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(((Pyridin-3-ylmethyl)amino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine intermediate can be reduced to form the amine product.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like palladium or platinum.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine products.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(((Pyridin-3-ylmethyl)amino)methyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as an antioxidant in plastic manufacturing.
Wirkmechanismus
The mechanism of action of 2-(((Pyridin-3-ylmethyl)amino)methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-[(Pyridin-2-ylmethylamino)methyl]phenol
- 2-[(Pyridin-4-ylmethylamino)methyl]phenol
- 2-[(Pyridin-3-ylmethylamino)methyl]aniline
Comparison: 2-(((Pyridin-3-ylmethyl)amino)methyl)phenol is unique due to the specific positioning of the pyridine ring and phenol group, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the phenol group enhances its ability to form hydrogen bonds, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
2-[(pyridin-3-ylmethylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13-6-2-1-5-12(13)10-15-9-11-4-3-7-14-8-11/h1-8,15-16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTDIWGXVLIKSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone](/img/structure/B1414696.png)





![3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline](/img/structure/B1414704.png)
amine](/img/structure/B1414705.png)
![N-[(2,4-dimethylphenyl)methyl]cyclohexanamine](/img/structure/B1414706.png)


![Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate](/img/structure/B1414717.png)
![{[4-(Difluoromethoxy)phenyl]methyl}(propan-2-yl)amine](/img/structure/B1414718.png)
![N-[(2,6-difluorophenyl)methyl]cyclopentanamine](/img/structure/B1414719.png)
